N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide
Description
This compound (CAS: 2034357-59-8; molecular formula: C₁₇H₂₃F₃N₄O₄S; molecular weight: 436.45 g/mol) is an ethanediamide derivative featuring two distinct substituents:
- A piperidin-4-ylmethyl group modified with a dimethylsulfamoyl moiety at the 1-position.
- A 4-fluorophenylmethyl group at the opposing amide nitrogen.
The compound’s synthesis likely involves coupling reactions of pre-functionalized piperidine and benzylamine intermediates, followed by sulfamoylation .
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN4O4S/c1-21(2)27(25,26)22-9-7-14(8-10-22)12-20-17(24)16(23)19-11-13-3-5-15(18)6-4-13/h3-6,14H,7-12H2,1-2H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKWVTSWDRZUIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N’-[(4-fluorophenyl)methyl]ethanediamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the dimethylsulfamoyl group, and the attachment of the fluorophenyl group. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dimethylsulfamoyl Group: This step may involve the use of dimethylsulfamoyl chloride in the presence of a base.
Attachment of the Fluorophenyl Group: This can be done through nucleophilic substitution reactions using fluorobenzyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N’-[(4-fluorophenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Fluorobenzyl halides, dimethylsulfamoyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N’-[(4-fluorophenyl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N’-[(4-fluorophenyl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide ()
- Key Differences :
- Replaces the dimethylsulfamoyl group with a methylsulfanylbenzyl substituent.
- Substitutes the 4-fluorophenyl group with a 4-(trifluoromethoxy)phenyl moiety.
- Implications: The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to the fluoro substituent .
para-Fluoro-butyrylfentanyl (N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide) ()
- Key Differences :
- Contains a butanamide backbone instead of ethanediamide .
- Lacks the dimethylsulfamoyl group; features a phenylethyl chain on piperidine.
- Implications :
4-Methoxybutyrylfentanyl (N-(4-Methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide) ()
- Key Differences :
- Methoxyphenyl vs. fluorophenyl substitution.
- Butanamide backbone instead of ethanediamide.
W-18 (1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) ()
- Key Differences :
- Features a sulfonamide linkage and nitrophenylethyl substituent.
- Lacks the ethanediamide scaffold.
- Implications :
Key Research Findings and Implications
- Sulfamoyl vs. Sulfonamide : The target compound’s dimethylsulfamoyl group may confer metabolic stability compared to sulfonamides (e.g., W-18), which are prone to hydrolysis .
- Fluorophenyl Substitution : The 4-fluorophenyl group is a common motif in CNS-active compounds (e.g., fentanyl analogs), suggesting possible neuropharmacological activity .
- Ethanediamide Backbone : Unlike amides in fentanyl analogs, the ethanediamide linker could modulate conformational flexibility, influencing receptor selectivity .
Biological Activity
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide, identified by its CAS number 2097920-71-1, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 412.5 g/mol. Its structure features a piperidine ring substituted with a dimethylsulfamoyl group and a 4-fluorophenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₈N₄O₅S |
| Molecular Weight | 412.5 g/mol |
| CAS Number | 2097920-71-1 |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is hypothesized that the compound may act as an inhibitor of certain biological pathways, potentially affecting cellular signaling mechanisms.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : By binding to specific receptors, it could modulate signaling pathways that regulate various physiological processes.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. This suggests potential applications in treating infections caused by resistant bacterial strains.
Anticancer Activity
Preliminary studies have shown that the compound may possess anticancer properties by inducing apoptosis in cancer cells. This is particularly relevant for cancers that are resistant to conventional therapies.
Case Studies and Research Findings
- In Vitro Studies : Laboratory studies have demonstrated that the compound exhibits significant cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of apoptotic pathways.
- Animal Models : In vivo studies using murine models have shown promising results in tumor reduction when treated with this compound, highlighting its potential as an anticancer agent.
- Synergistic Effects : Research has indicated that when combined with other therapeutic agents, this compound can enhance the efficacy of existing treatments, suggesting a role in combination therapy strategies.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can yield and purity be optimized?
The synthesis involves multi-step organic reactions, typically starting with the preparation of the dimethylsulfamoyl-piperidine intermediate. Key steps include:
- Protection of the piperidine nitrogen to prevent undesired side reactions during subsequent alkylation or amidation .
- Coupling reactions between the piperidine-derived intermediate and the 4-fluorobenzylamine moiety using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Purification via column chromatography or recrystallization, followed by HPLC analysis to confirm purity (>95%) .
- Optimization of reaction conditions (e.g., solvent polarity, temperature) to enhance yield. For example, using DMF as a solvent at 60°C improved coupling efficiency by 20% in analogous compounds .
Q. How should researchers approach structural characterization to confirm identity and purity?
A combination of analytical techniques is critical:
- NMR spectroscopy : 1H and 13C NMR to verify the presence of the dimethylsulfamoyl group (δ ~3.0 ppm for N(CH3)2) and the 4-fluorophenyl moiety (δ ~7.2 ppm for aromatic protons) .
- High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., C19H26FN3O4S) and detect isotopic patterns .
- HPLC with UV/Vis detection : Monitor purity and identify byproducts using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. What strategies resolve discrepancies between in vitro and in vivo activity data?
Discrepancies often arise from pharmacokinetic factors:
- Metabolic stability assays : Use liver microsomes or hepatocytes to assess oxidative metabolism (e.g., CYP450-mediated degradation) .
- Plasma protein binding studies : Equilibrium dialysis to quantify free fraction, as high binding (>90%) may reduce in vivo efficacy .
- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models. For example, analogs with logP >3 showed improved CNS penetration in related studies .
Q. How can SAR studies identify critical functional groups for bioactivity?
Systematic substitution and bioassay-guided optimization:
- Dimethylsulfamoyl group : Replace with methylsulfonyl or acetyl groups to evaluate hydrogen-bonding contributions to target binding .
- 4-Fluorophenyl moiety : Test substituents (e.g., Cl, CF3) to assess electronic effects on receptor affinity. Fluorine’s electronegativity enhances π-stacking in some kinase inhibitors .
- Piperidine linker : Shorten or rigidify the methylene bridge to probe conformational flexibility .
- Bioassays : Use enzyme inhibition (IC50) or cell viability (EC50) assays to rank derivatives .
Q. What computational methods predict binding affinity to putative targets?
- Molecular docking (AutoDock Vina) : Screen against homology models of target proteins (e.g., GPCRs or kinases). Focus on key residues (e.g., Asp113 in the adenosine A2A receptor) .
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess stability of hydrogen bonds with the sulfamoyl group .
- Free energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., fluorine vs. hydrogen) .
Q. How to validate the mechanism of action involving receptor interactions?
- Competitive binding assays : Use radiolabeled ligands (e.g., [3H]-ligand displacement) to measure Ki values .
- CRISPR/Cas9 knockout models : Delete putative target receptors in cell lines to confirm loss of compound efficacy .
- Biolayer interferometry (BLI) : Measure real-time binding kinetics (kon/koff) for the compound and its receptor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
